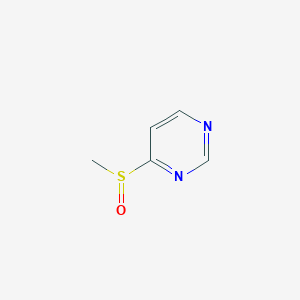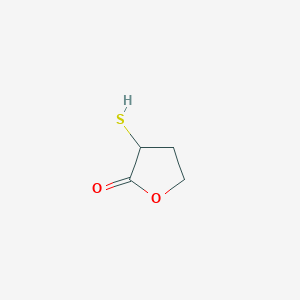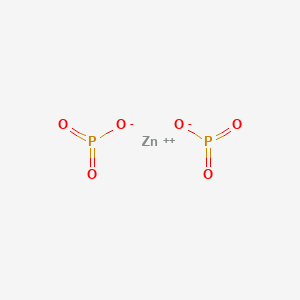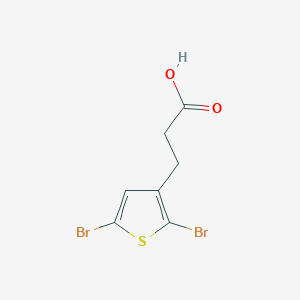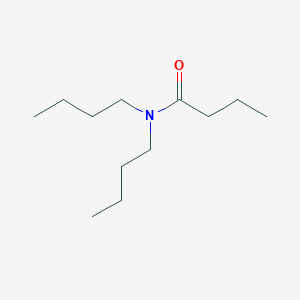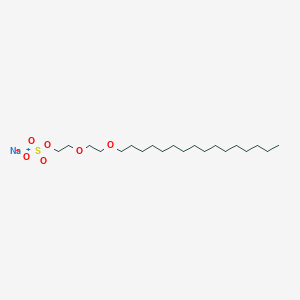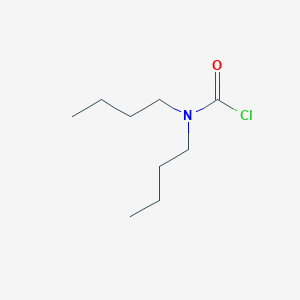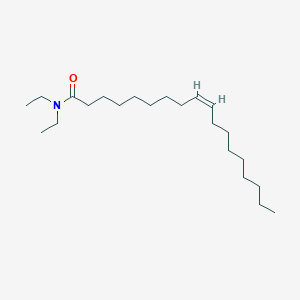
(Z)-N,N-Diethyl-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N,N-Diethyl-9-octadecenamide, commonly known as DEET, is a colorless and odorless liquid that was first synthesized in 1953. It is widely used as an effective insect repellent and is considered one of the most effective and widely used insecticides in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.
Mechanism Of Action
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. DEET is thought to mask these chemicals, making it difficult for insects to locate their prey.
Biochemical And Physiological Effects
DEET has been shown to have a low level of toxicity in humans and animals, and it is generally considered safe when used as directed. However, some studies have suggested that prolonged exposure to DEET can cause skin irritation, headaches, and dizziness. It is also known to be toxic to some aquatic organisms, and it is recommended that DEET be used with caution around water sources.
Advantages And Limitations For Lab Experiments
DEET is widely used in laboratory experiments to study the effects of insecticides and repellents on insect behavior. It is a well-established tool for studying the mechanisms of insect behavior and the development of new insecticides and repellents. However, the use of DEET in laboratory experiments is limited by its potential toxicity to humans and animals, and it is recommended that appropriate safety measures be taken when handling DEET in the laboratory.
Future Directions
There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications. These include:
1. Development of new insecticides and repellents that are more effective and less toxic than DEET.
2. Investigation of the long-term effects of DEET exposure on human health and the environment.
3. Exploration of the use of DEET in controlling the spread of insect-borne diseases, such as malaria and Zika virus.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Investigation of the potential use of DEET in other areas, such as agriculture and industrial applications.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized through a multi-step process, and its mechanism of action is not fully understood. DEET has a low level of toxicity in humans and animals, but caution should be taken when handling it in the laboratory. There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications.
Synthesis Methods
DEET is synthesized through a multi-step process that involves the reaction between diethylamine and 2-methyl-3-pentanone. The reaction is carried out in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain pure DEET.
Scientific Research Applications
DEET has been extensively studied for its effectiveness in repelling insects, and its potential use in controlling insect-borne diseases. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is also used in the production of insecticides and repellents for agricultural and industrial use.
properties
CAS RN |
13653-23-1 |
|---|---|
Product Name |
(Z)-N,N-Diethyl-9-octadecenamide |
Molecular Formula |
C22H43NO |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(Z)-N,N-diethyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |
InChI Key |
ANBZTKMYPDMODS-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
Other CAS RN |
13653-23-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



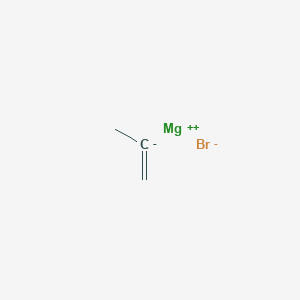
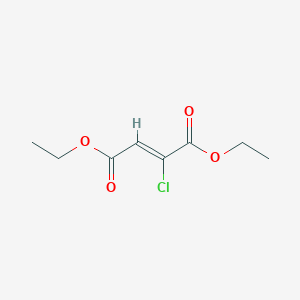
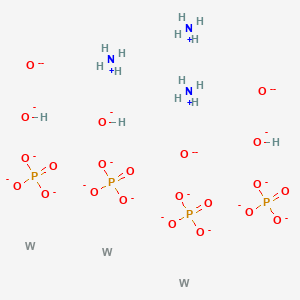
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

